molecular formula C19H19ClN2O2 B2354966 ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate CAS No. 881451-12-3

ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate

Cat. No.: B2354966
CAS No.: 881451-12-3
M. Wt: 342.82
InChI Key: MPNJFPOINTUJHV-UHFFFAOYSA-N
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Description

Indole derivatives, which this compound is, are a significant class of organic compounds known for their wide range of biological activities . They consist of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution . The specific reactions that “ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate” can undergo would depend on its exact structure and the conditions under which the reactions are carried out.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Indole itself is a crystalline, colorless substance with a specific odor .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-(1H-indol-3-yl)butanoate serves as a key intermediate in the synthesis of novel indole-based hybrid oxadiazole scaffolds. These scaffolds exhibit potent urease inhibitory potential, indicating their potential therapeutic value in drug design (Nazir et al., 2018).

  • The compound and its derivatives display varying fluorescence properties, depending on the solvent used. This characteristic is significant for potential applications in bio- or analytical sensors and optoelectronic devices (Krzyżak et al., 2015).

  • In a study, ethyl 4-(1H-indol-3-yl)butanoate was synthesized and utilized for developing functionalized tetrahydropyridines, suggesting its utility in diverse synthetic pathways (Zhu et al., 2003).

Biological Activities and Applications

  • Some derivatives of ethyl 4-(1H-indol-3-yl)butanoate demonstrated antimycobacterial activity, making them potential candidates for developing new anti-tuberculosis drugs (Raju et al., 2010).

  • Bi-heterocyclic benzamides, synthesized using ethyl 4-(1H-indol-3-yl)butanoate, were identified as potent inhibitors of alkaline phosphatase. These findings suggest their relevance in medical research, particularly in the context of bone and dental health (Abbasi et al., 2019).

  • A novel dipeptide derivative incorporating this compound was synthesized and radiolabeled for potential use in brain imaging, highlighting its application in diagnostic radiology (Abdel-Ghany et al., 2013).

Future Directions

Indole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new indole derivatives, studying their biological activities, and developing them into effective therapeutic agents.

Properties

IUPAC Name

ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-24-18(23)8-5-6-14-15-12-13(20)9-10-16(15)22-19(14)17-7-3-4-11-21-17/h3-4,7,9-12,22H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNJFPOINTUJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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